(3S,5S)-Atorvastatin Sodium Salt

Chiral Purity Stereochemistry Pharmaceutical Impurity

Ensure your ANDA submission and batch-release testing meet EP/USP compendial requirements with this certified (3S,5S)-Atorvastatin Sodium Salt reference standard. As the pharmacologically inactive (3S,5S) enantiomer and EP Impurity E, it is essential for chiral HPLC method validation, system suitability, and quantifying the stereochemical impurity below the 0.15% acceptance limit. Its unique role as a PXR activator, without HMG-CoA reductase inhibition, also makes it a critical tool for drug-drug interaction studies.

Molecular Formula C33H34FN2NaO5
Molecular Weight 580.632
CAS No. 1428118-38-0; 501121-34-2
Cat. No. B2801016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-Atorvastatin Sodium Salt
CAS1428118-38-0; 501121-34-2
Molecular FormulaC33H34FN2NaO5
Molecular Weight580.632
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
InChIInChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m0./s1
InChIKeyVVRPOCPLIUDBSA-WMXJXTQLSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3S,5S)-Atorvastatin Sodium Salt CAS 1428118-38-0: Procurement & Differentiation Guide for the Inactive Enantiomer


(3S,5S)-Atorvastatin Sodium Salt (CAS 1428118-38-0; also referred to as ent-Atorvastatin sodium salt or Atorvastatin EP Impurity E sodium salt) is the stereochemical enantiomer of the blockbuster lipid-lowering drug atorvastatin. While the therapeutic form of atorvastatin possesses the (3R,5R) configuration and acts as a potent competitive inhibitor of HMG-CoA reductase (IC50 = 154 nM), the (3S,5S)-enantiomer exhibits minimal to no inhibitory activity against this enzyme . Unlike the active pharmaceutical ingredient (API), this compound functions as a pregnane X receptor (PXR) activator and demonstrates distinct biological properties, including differential cytotoxicity and cytochrome P450 induction profiles [1]. It is officially designated as Impurity E in the European Pharmacopoeia (EP) and Atorvastatin USP Related Compound E, serving as a critical reference standard for enantiomeric purity testing and analytical method validation in pharmaceutical quality control [2].

Why (3S,5S)-Atorvastatin Sodium Salt Cannot Be Substituted with Other Atorvastatin-Related Compounds


Substituting (3S,5S)-Atorvastatin Sodium Salt with the active (3R,5R)-atorvastatin calcium salt or other stereoisomers is scientifically invalid due to fundamental differences in stereochemistry, biological activity, and regulatory function. The four possible stereoisomers of atorvastatin—(3R,5R), (3S,5S), (3R,5S), and (3S,5R)—exhibit enantiospecific pharmacological profiles that preclude functional interchangeability [1]. The (3S,5S)-enantiomer is pharmacologically inactive against HMG-CoA reductase, yet it activates PXR and induces CYP2A6, CYP2B6, and CYP3A4 with potency that differs from other isomers (induction potency order: RR > RS = SR > SS) [2]. Moreover, this compound is a regulatory-defined impurity (EP Impurity E, USP Related Compound E) with a specified acceptance limit of 0.15% in atorvastatin calcium drug substance, making it essential for compliance testing rather than therapeutic application [3]. Procurement of the incorrect salt form (e.g., calcium salt CAS 1105067-88-6 versus sodium salt CAS 1428118-38-0) or stereoisomer will result in analytical method failure and regulatory non-compliance.

Quantitative Differentiation Evidence: (3S,5S)-Atorvastatin Sodium Salt Versus Comparator Compounds


Stereochemical Identity Confirmation: (3S,5S) vs. Active (3R,5R) Enantiomer

(3S,5S)-Atorvastatin Sodium Salt is the enantiomer of the active pharmaceutical ingredient (3R,5R)-atorvastatin calcium. Atorvastatin contains two stereogenic centers, yielding four possible stereoisomers, of which only the (3R,5R) form is used therapeutically. The (3S,5S)-enantiomer is the non-superimposable mirror image and is designated as Impurity E in the European Pharmacopoeia and Atorvastatin USP Related Compound E [1]. Analytical characterization using chiral HPLC with Chiralpak AD-H or AD-3 columns (amylose-tris(3,5-dimethylphenylcarbamate) stationary phase) achieves baseline separation of the (3S,5S)-enantiomer from the (3R,5R)-API, enabling precise quantification in drug substance and finished product testing [2].

Chiral Purity Stereochemistry Pharmaceutical Impurity

HMG-CoA Reductase Inhibitory Activity: (3S,5S)-Enantiomer vs. (3R,5R)-API

The (3S,5S)-Atorvastatin Sodium Salt exhibits little to no inhibitory activity against HMG-CoA reductase, the primary pharmacological target of atorvastatin therapy. This contrasts sharply with the active (3R,5R)-enantiomer, which demonstrates an IC50 of 154 nM in enzyme inhibition assays . Among the four atorvastatin stereoisomers, the (3R,5R) enantiomer displays the greatest activity against HMG-CoA reductase, while the (3S,5S)-enantiomer is functionally inactive at this target . This stereospecificity underscores the critical importance of chiral purity in both drug substance manufacturing and analytical reference standard selection.

HMG-CoA Reductase Enzyme Inhibition Lipid Metabolism

Pregnane X Receptor (PXR) Activation: Enantiomer-Specific Potency Differences

The (3S,5S)-Atorvastatin Sodium Salt functions as a pregnane X receptor (PXR) activator, with enantiospecific activity that differs from other atorvastatin stereoisomers. A comprehensive study examining all four optical isomers of atorvastatin in human hepatocytes and HepG2 cells revealed a clear rank order of PXR activation potency: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S) [1]. Specifically, at a concentration of 10 μM, (3R,5R)-atorvastatin induced CYP3A4 mRNA by approximately 12-fold over vehicle control, whereas (3S,5S)-atorvastatin induced CYP3A4 mRNA by approximately 3-fold . The (3S,5S)-enantiomer retains measurable but significantly attenuated PXR agonism compared to the active (3R,5R) form, establishing it as a useful tool compound for studying stereoselective nuclear receptor activation independent of HMG-CoA reductase inhibition [1].

Pregnane X Receptor Nuclear Receptor Drug Metabolism

Cytochrome P450 Isoform Induction: Differential CYP2A6, CYP2B6, and CYP3A4 Responses

The (3S,5S)-Atorvastatin Sodium Salt induces cytochrome P450 isoforms with stereoisomer-specific potency distinct from the active (3R,5R)-enantiomer. In primary human hepatocytes, the (3R,5R)-atorvastatin enantiomer significantly induced CYP2B6 mRNA (>10-fold at 10 μM) and CYP3A4 mRNA (~12-fold), while (3S,5S)-atorvastatin showed markedly attenuated induction across all CYP isoforms tested [1]. The induction potency for CYP2A6 followed the same rank order as PXR activation: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S). Notably, the (3S,5S)-enantiomer differs from other atorvastatin enantiomers not only in PXR activation but also in cytotoxicity profiles and induction of CYP2A6, CYP2B6, and CYP3A4 isoforms . These enantiospecific CYP induction differences have implications for understanding statin-related drug-drug interactions and hepatotoxicity mechanisms.

Cytochrome P450 Drug-Drug Interaction Hepatocyte Metabolism

Regulatory Enantiomeric Purity Limits: EP Impurity E Acceptance Criteria

The European Pharmacopoeia (EP) monograph 2022 for atorvastatin calcium salt mandates strict control of the (3S,5S)-enantiomer, designated as Impurity E. The acceptance limit for this enantiomeric impurity in the drug substance is fixed at 0.15% [1]. A validated enantio-selective HPLC method using a Chiralpak AD-3 column (250 mm × 4.6 mm, 3 μm silica particles) with n-hexane-ethanol-formic acid (90:10:0.1, v/v/v) mobile phase achieves baseline separation within 35 minutes, with a demonstrated linearity range of 4.4 μg/mL to 1000 μg/mL (R² > 0.999). At 4.4 μg/mL, corresponding to 0.075% of the test solution (5.8 mg/mL as ATV free acid), the signal-to-noise ratio was 20 [2]. This analytical framework enables precise quantification for batch release testing and stability studies, with (3S,5S)-Atorvastatin Sodium Salt serving as the certified reference standard for system suitability and calibration.

Pharmaceutical Quality Control Regulatory Compliance Chiral HPLC

Salt Form Selection: Sodium Salt vs. Calcium Salt of (3S,5S)-Enantiomer

(3S,5S)-Atorvastatin is commercially available in two salt forms: the sodium salt (CAS 1428118-38-0) and the calcium salt (CAS 1105067-88-6). The sodium salt formulation offers distinct physicochemical advantages for analytical applications. The sodium salt (C33H34FN2NaO5; MW 580.62) demonstrates solubility of 15 mg/mL in DMSO, 25 mg/mL in DMF, and 0.5 mg/mL in ethanol, with a λmax of 246 nm . In contrast, the calcium salt exists as a 2:1 acid-to-calcium complex (C66H68CaF2N4O10; MW 1155.34) with different solubility and chromatographic behavior [1]. For HPLC method development and validation, the sodium salt is preferred as a reference standard due to its simpler stoichiometry and higher purity specifications (≥98% to ≥99%, depending on supplier) [2]. The sodium salt corresponds specifically to the EP and USP reference standard designations for enantiomeric purity testing.

Salt Form Selection Analytical Reference Standard Solubility

Primary Application Scenarios for (3S,5S)-Atorvastatin Sodium Salt Procurement


Pharmaceutical Quality Control: Enantiomeric Purity Testing per EP/USP Monographs

(3S,5S)-Atorvastatin Sodium Salt serves as the certified reference standard for the determination of enantiomeric purity in atorvastatin calcium drug substance and finished dosage forms. Per EP monograph 2022 and USP compendial requirements, this compound (designated Impurity E / Related Compound E) must be controlled to ≤0.15% in the API [1]. QC laboratories utilize this reference standard for HPLC system suitability testing, calibration curve preparation, and retention time marker identification. The validated chiral HPLC method employing a Chiralpak AD-3 column (250 mm × 4.6 mm, 3 μm) with n-hexane-ethanol-formic acid (90:10:0.1) mobile phase achieves baseline separation of the (3S,5S)-enantiomer from the (3R,5R)-API within 35 minutes, with a linear range of 4.4-1000 μg/mL (R² > 0.999) and LOQ of 0.075% relative to test concentration [2]. Procurement of high-purity (≥98%) sodium salt reference standard is essential for ANDA submissions, batch release testing, and stability studies.

Analytical Method Development and Validation (AMV) for Chiral Separation

This compound is specifically required for developing and validating enantioselective HPLC methods for atorvastatin-related applications. It serves as the target analyte for establishing method parameters including resolution (Rs) between (3R,5R) and (3S,5S) peaks, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision [1]. The improved EP method using 3 μm particle columns reduces analysis time and solvent consumption compared to the original 5 μm Chiralpak AD-H method, making the (3S,5S)-sodium salt reference standard critical for laboratories seeking to implement more efficient, sustainable analytical workflows [2]. Method validation studies require this compound for forced degradation studies to confirm that degradation products do not co-elute with the enantiomeric impurity peak.

Nuclear Receptor Pharmacology: Stereoselective PXR Activation Studies

(3S,5S)-Atorvastatin Sodium Salt enables mechanistic investigations of stereoselective pregnane X receptor (PXR) activation independent of HMG-CoA reductase inhibition. Unlike the active (3R,5R)-enantiomer, which potently activates PXR (CYP3A4 induction ~12-fold at 10 μM) while simultaneously inhibiting HMG-CoA reductase, the (3S,5S)-enantiomer provides a clean pharmacological tool that activates PXR (~3-fold CYP3A4 induction) without confounding enzyme inhibition effects [1]. This unique property makes it valuable for: (i) dissecting PXR-mediated drug-drug interaction mechanisms; (ii) studying the structural determinants of stereoselective nuclear receptor activation; (iii) serving as a weak PXR agonist control in comparative studies across statin enantiomers [2]. Researchers investigating statin-induced hepatotoxicity and CYP-mediated metabolism require this specific stereoisomer to establish stereoselectivity-activity relationships.

Impurity Profiling and Forced Degradation Studies in API Manufacturing

During atorvastatin calcium API manufacturing, (3S,5S)-Atorvastatin Sodium Salt is used as an impurity marker for monitoring stereochemical purity and evaluating synthetic route robustness. The (3S,5S)-enantiomer can form as a stereochemical impurity during synthesis, and its enantiomeric configuration influences the overall impurity profile [1]. Process development chemists use this reference standard to: (i) validate that synthetic conditions do not promote epimerization at the 3- and 5-positions; (ii) establish acceptance criteria for enantiomeric purity in intermediate specifications; (iii) verify that purification steps (crystallization, chromatography) effectively remove this stereoisomer to below the 0.15% EP threshold. The compound is also essential for stress testing (thermal, hydrolytic, oxidative, photolytic) to demonstrate that the (3S,5S)-enantiomer is not generated as a degradation product during storage, ensuring shelf-life specifications for the API remain valid.

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